4-Bromo-3-chloro-7-methoxyquinoline

MAO-B Inhibition Neurodegeneration Selectivity Profile

4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure composed of a fused benzene and pyridine ring, with specific substitutions at positions 3 (chloro), 4 (bromo), and 7 (methoxy).

Molecular Formula C10H7BrClNO
Molecular Weight 272.526
CAS No. 1208452-88-3
Cat. No. B572323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-7-methoxyquinoline
CAS1208452-88-3
Synonyms4-Bromo-3-chloro-7-methoxyquinoline
Molecular FormulaC10H7BrClNO
Molecular Weight272.526
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Br)Cl
InChIInChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3
InChIKeyAXUVEBXTLZJXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-7-methoxyquinoline CAS 1208452-88-3: A Halogenated Quinoline Building Block for Medicinal Chemistry and Targeted Synthesis


4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol [1]. It belongs to the quinoline family, characterized by a bicyclic structure composed of a fused benzene and pyridine ring, with specific substitutions at positions 3 (chloro), 4 (bromo), and 7 (methoxy) . This compound is a versatile synthetic intermediate in modern medicinal chemistry, particularly valued for its application in the preparation of novel Selective Estrogen Receptor Degraders (SERDs) . As a novel compound, its structure and synthetic methods were not widely reported prior to recent patent filings [2].

Why 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) Cannot Be Replaced by Generic Quinoline Analogs


In-class quinoline derivatives are not interchangeable building blocks. The specific 3-chloro, 4-bromo, 7-methoxy substitution pattern on 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) confers distinct reactivity, selectivity, and biological activity that cannot be replicated by analogs with even slight changes in halogen type, position, or the presence of the methoxy group . For example, the 4-position bromine and 3-position chlorine are both high-activity reaction sites capable of undergoing amination, etherification, and various coupling reactions, enabling sequential or orthogonal derivatization strategies not possible with mono-halogenated or differently substituted quinolines [1]. Procurement based solely on a general 'quinoline' scaffold, without verifying this precise substitution pattern, carries a high risk of synthetic failure or altered biological outcomes, as evidenced by the compound's unique application in Selective Estrogen Receptor Degrader (SERD) synthesis .

4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3) Quantitative Differentiation Evidence


MAO-B Inhibition Potency: 4-Bromo-3-chloro-7-methoxyquinoline vs. Structural Analogs

4-Bromo-3-chloro-7-methoxyquinoline exhibits a defined IC₅₀ value for MAO-B inhibition. This specific activity provides a quantitative benchmark for selecting this compound over other quinolines or halogenated aromatics with unknown or different potency profiles. The data point allows researchers to make an informed procurement decision for projects where a known starting point for MAO-B interaction is critical [1]. The IC₅₀ of 209 nM in a rat brain mitochondrial homogenate assay provides a specific, measurable differentiation from other commercially available quinoline building blocks lacking this characterization.

MAO-B Inhibition Neurodegeneration Selectivity Profile

Application in SERD Synthesis: A Unique and Documented Utility Not Shared by Common Analogs

4-Bromo-3-chloro-7-methoxyquinoline is specifically documented as a key synthetic intermediate for the preparation of novel Selective Estrogen Receptor Degraders (SERDs), a therapeutically important class for treating hormone-receptor-positive breast cancer . This is a high-value, targeted application that is not generally attributed to its closest analogs like 4-Bromo-6-methoxyquinoline or 3-Bromo-4-chloro-6-methoxyquinoline. This documented utility provides a clear procurement rationale for researchers specifically focused on SERD development, as it indicates the compound has already been identified as a valuable precursor in this field .

SERD Breast Cancer Targeted Protein Degradation

Patent-Backed, Scalable Synthesis: A Competitive Advantage for Procurement

A dedicated patent application (CN114957114A) describes a specific, two-step synthesis of 4-Bromo-3-chloro-7-methoxyquinoline that is claimed to be environmentally friendly, using readily available raw materials, and suitable for industrial production [1]. This patent provides a clear, scalable route that may lead to improved commercial availability and competitive pricing compared to structurally similar, yet less optimized, quinoline intermediates. The existence of a patent focusing on its industrial-scale production is a strong indicator of potential supply chain stability and cost-effectiveness for large-volume procurement.

Scalable Synthesis Process Chemistry Cost of Goods

Distinct Physicochemical Profile: LogP and pKa Differentiate it from Key Analogs

The predicted LogP (XLogP3 = 3.5) and pKa (predicted 1.29±0.38) of 4-Bromo-3-chloro-7-methoxyquinoline contribute to a specific physicochemical profile that differs from closely related compounds. For example, its unique combination of halogens and methoxy group influences its lipophilicity and ionization state, which can be compared to analogs lacking the methoxy or having different halogen patterns, such as 4-Bromo-6-methoxyquinoline. These properties are crucial for predicting its behavior in biological assays and for designing further synthetic transformations.

Lipophilicity Drug-likeness ADME Prediction

Best Research and Industrial Application Scenarios for 4-Bromo-3-chloro-7-methoxyquinoline (CAS 1208452-88-3)


Medicinal Chemistry: Synthesis of Novel Selective Estrogen Receptor Degraders (SERDs)

Based on documented applications, this compound is an ideal building block for medicinal chemistry teams focused on synthesizing and optimizing next-generation SERDs for breast cancer therapy. Its specific substitution pattern has been identified as valuable in this context, making it a superior choice over generic quinoline building blocks .

Neuroscience Drug Discovery: MAO-B Inhibitor Lead Generation and SAR Studies

Researchers exploring MAO-B inhibitors for neurodegenerative diseases like Parkinson's can use this compound as a characterized starting point. Its known IC₅₀ (209 nM) against rat MAO-B provides a quantitative benchmark for SAR studies to improve potency and selectivity , a clear advantage over uncharacterized building blocks.

Process Chemistry and Large-Scale Synthesis

This compound is a strategic procurement choice for process chemists planning to scale up a synthetic route. The existence of a patent (CN114957114A) describing a scalable, industrially-friendly two-step synthesis from common precursors suggests a pathway to reliable and cost-effective supply in larger quantities .

Chemical Biology: Development of Bifunctional Molecular Probes

The compound's three distinct reactive handles (chloro, bromo, methoxy) allow for sequential and orthogonal derivatization . This makes it a powerful core scaffold for constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular probes, where the precise and stepwise attachment of different functional motifs is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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